![molecular formula C15H11F2NO3 B2982507 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid CAS No. 811841-63-1](/img/structure/B2982507.png)

2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

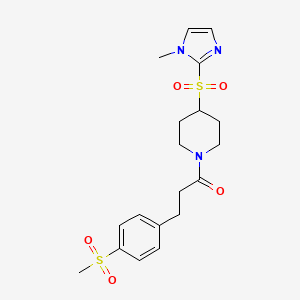

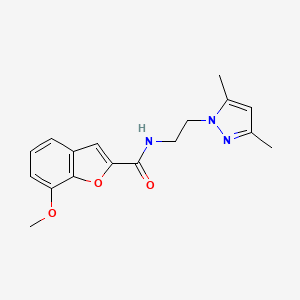

“2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid” is a chemical compound with the CAS Number: 811841-63-1 . It has a molecular weight of 291.25 and its linear formula is C15H11F2NO3 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H11F2NO3 . The compound contains a carbamoyl group attached to a phenyl group, which is further attached to an acetic acid group .Physical and Chemical Properties Analysis

“this compound” is a solid compound .Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

Research has shown that compounds structurally related to 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid exhibit interesting crystallographic properties. For instance, compounds with similar functional groups have been found to crystallize in specific forms, demonstrating extensive hydrogen bonding among carboxylic acid functional groups, amine groups, and acetic acid moieties. Such studies are crucial for understanding the molecular interactions and structural characteristics of these compounds (Prayzner et al., 1996).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of derivatives similar to this compound have been explored, highlighting their potential in creating novel compounds with significant biological activities. For example, studies have detailed the synthesis of compounds with difluorophenolic groups and their evaluation as aldose reductase inhibitors, which could have implications for managing diabetic complications (Alexiou & Demopoulos, 2010).

Material Science Applications

In material science, the study of polymers and composites containing carboxylic acid groups, similar to those in this compound, has revealed interesting properties. These include the preparation of copolyimides and their gas permeation properties, which are influenced by the presence of carboxylic acid groups. Such research is pivotal for developing advanced materials with specific permeability characteristics (Huertas et al., 2011).

Anticancer and Antibacterial Activities

Compounds structurally related to this compound have been investigated for their potential anticancer and antibacterial activities. Studies have identified specific derivatives with promising in vitro potency and in vivo efficacy against various cancer cell lines and bacterial strains, underscoring the therapeutic potential of these compounds (Shah et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Análisis Bioquímico

Biochemical Properties

2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. By binding to the active sites of these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting this pathway, this compound can suppress the expression of genes involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, this compound can modulate the activity of transcription factors such as NF-κB, leading to changes in gene expression that further contribute to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is crucial for its long-term efficacy. Studies have shown that it remains stable under physiological conditions, with minimal degradation over time. Long-term exposure to this compound has been associated with sustained anti-inflammatory effects, making it a promising candidate for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .

Propiedades

IUPAC Name |

2-[2-[(2,4-difluorophenyl)carbamoyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLOFJJFWQBSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2982424.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)

![3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2982433.png)

![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)